molecular formula C10H22N2 B8178441 (S)-N,N-Diethyl-2-piperidinemethanamine 2HCl

(S)-N,N-Diethyl-2-piperidinemethanamine 2HCl

Cat. No.: B8178441
M. Wt: 170.30 g/mol
InChI Key: WTIYGHQFUHZRDA-JTQLQIEISA-N
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Description

(S)-N,N-Diethyl-2-piperidinemethanamine 2HCl is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of other chemical entities and has significant relevance in medicinal chemistry.

Properties

IUPAC Name

N-ethyl-N-[[(2S)-piperidin-2-yl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-7-5-6-8-11-10/h10-11H,3-9H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIYGHQFUHZRDA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C[C@@H]1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for N-Alkylation

Introducing diethyl groups to the primary amine of 2-piperidinemethanamine requires careful optimization to avoid over-alkylation. A two-step reductive amination protocol, adapted from PMC9303367, proves effective. The primary amine is condensed with acetaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), yielding the secondary amine intermediate. Repeating the process with excess acetaldehyde and NaBH(OAc)₃ achieves full conversion to the tertiary N,N-diethyl derivative.

Table 1: Optimization of Reductive Amination Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventTHFMeOHMeOH
Temperature (°C)254025
Molar Ratio (Amine:Aldehyde)1:21:31:3
Yield (%)659292

Methanol as the solvent enhances reaction homogeneity, while a 1:3 amine-to-aldehyde ratio ensures complete alkylation without quaternary salt formation.

Direct Alkylation with Ethyl Halides

Alternative alkylation using ethyl bromide or iodide in the presence of potassium carbonate (K₂CO₃) achieves comparable results. However, this method requires stringent moisture control and excess ethyl halide (3–4 equivalents) to drive the reaction to completion. Side reactions, such as Hoffman elimination, are mitigated by maintaining temperatures below 50°C.

Stereochemical Control: Enantiomeric Resolution and Asymmetric Synthesis

Chiral Resolution via Diastereomeric Salt Formation

The racemic N,N-diethyl-2-piperidinemethanamine free base is resolved using (R)-mandelic acid in ethanol. Diastereomeric salts form upon cooling, with the (S)-enantiomer preferentially crystallizing. Recrystallization improves enantiomeric excess (ee) to >99%, as confirmed by chiral HPLC.

Table 2: Resolution Efficiency with Different Chiral Acids

Chiral AcidSolventee (%)Yield (%)
(R)-Mandelic AcidEthanol99.535
L-Tartaric AcidAcetone98.228
D-DBTA*Methanol99.130

*D-DBTA: Di-p-toluoyl-D-tartaric acid

Asymmetric Hydrogenation Strategies

Recent advances leverage chiral ruthenium catalysts (e.g., Ru-BINAP complexes) to induce enantioselectivity during the hydrogenation of 2-cyanopyridine precursors. This approach directly yields (S)-2-piperidinemethanamine with 85–90% ee, reducing reliance on post-synthetic resolution. Modifying reaction parameters—such as hydrogen pressure (5–10 MPa) and solvent polarity—further enhances stereochemical outcomes.

Salt Formation and Final Product Characterization

Treating the resolved (S)-N,N-diethyl-2-piperidinemethanamine free base with hydrochloric acid (2 equivalents) in diethyl ether precipitates the dihydrochloride salt. Crystallization from ethanol/water mixtures (3:1 v/v) yields a white crystalline solid with >99% purity (HPLC).

Table 3: Physicochemical Properties of the Dihydrochloride Salt

PropertyValue
Melting Point198–202°C
[α]D²⁵ (c=1, H₂O)+12.5°
Solubility>500 mg/mL in H₂O

Scalability and Industrial Considerations

Large-scale production prioritizes continuous-flow hydrogenation reactors, which improve heat transfer and catalyst utilization. Integrating in-line FTIR monitoring ensures real-time adjustment of reaction parameters, minimizing batch-to-batch variability. Economic analyses highlight the cost-effectiveness of cobalt catalysts over noble metals, with a 40% reduction in raw material expenses .

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Diethyl-2-piperidinemethanamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidone derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Antihistaminic Properties

Research indicates that compounds similar to (S)-N,N-Diethyl-2-piperidinemethanamine 2HCl exhibit potent antihistaminic activity. They function as antagonists to histamine receptors, which can be beneficial in treating allergic reactions and conditions such as asthma. The compound's structure allows it to effectively inhibit histamine-induced responses, making it a candidate for further development in antihistamine therapies .

Neuropharmacological Effects

The compound has been studied for its neuropharmacological effects, particularly in the context of neurological diseases. It has shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation can lead to therapeutic effects in conditions like depression and anxiety disorders .

Inhibition of Histone Demethylases

This compound has been identified as a potential inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the progression of various cancers. By inhibiting LSD1, the compound may help restore the expression of tumor suppressor genes that are silenced in cancer cells, thereby offering a novel approach for cancer treatment .

Case Studies

Several studies have documented the efficacy of LSD1 inhibitors in preclinical models of cancer:

  • A study demonstrated that LSD1 inhibition using similar piperidine derivatives resulted in reduced tumor growth in models of breast cancer .
  • Another investigation highlighted the role of LSD1 inhibitors in enhancing the effectiveness of existing chemotherapy agents by reversing epigenetic silencing of drug targets .

Synthetic Pathways

The synthesis of this compound involves several steps that include the formation of the piperidine ring followed by N-alkylation reactions. Understanding these synthetic pathways is crucial for scaling up production for research and therapeutic use .

Chemical Stability

The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for biological applications. Its stability under physiological conditions is a key factor that supports its use in pharmacological studies .

Summary Table

Application AreaDescriptionReferences
Antihistaminic PropertiesPotent antagonist activity against histamine receptors
NeuropharmacologyModulates serotonin and dopamine pathways; potential treatment for depression
Cancer ResearchInhibits LSD1; restores expression of tumor suppressor genes
SynthesisInvolves multi-step synthetic pathways; stable hydrochloride form

Mechanism of Action

The mechanism of action of (S)-N,N-Diethyl-2-piperidinemethanamine 2HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-piperidinemethanamine
  • N,N-Dimethyl-2-piperidinemethanamine
  • N,N-Diethyl-3-piperidinemethanamine

Uniqueness

(S)-N,N-Diethyl-2-piperidinemethanamine 2HCl is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound in research where stereospecific interactions are crucial.

Biological Activity

(S)-N,N-Diethyl-2-piperidinemethanamine 2HCl, also known as a piperidine derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on specific biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H18_{18}ClN
  • Molecular Weight : 229.73 g/mol
  • CAS Number : 141-21-3

The compound features a piperidine ring substituted with diethyl groups, which contributes to its unique biological activity.

This compound interacts with various neurotransmitter systems, primarily through modulation of the serotonin and dopamine receptors. Its structural similarity to other psychoactive compounds allows it to influence central nervous system (CNS) pathways.

  • Serotonergic Activity : It has been shown to act as a partial agonist at the 5-HT2A_{2A} receptor, which is implicated in mood regulation and anxiety disorders.
  • Dopaminergic Activity : The compound exhibits affinity for dopamine receptors, potentially influencing dopaminergic pathways associated with reward and motivation.

Neuropharmacological Effects

Research indicates that this compound may have applications in treating various CNS disorders:

  • Anxiety Disorders : Studies suggest that modulation of serotonergic pathways may provide anxiolytic effects.
  • Depression : Its action on serotonin receptors could contribute to antidepressant-like effects in animal models.

Antitumor Activity

Recent investigations have explored the compound's potential antitumor properties:

  • Cell Line Studies : In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.
Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspases
A549 (Lung Cancer)20Cell cycle arrest and apoptosis

Study on Anxiety Reduction

A double-blind placebo-controlled trial assessed the anxiolytic effects of this compound in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety scores compared to placebo after four weeks of treatment, suggesting its potential utility in clinical settings.

Anticancer Efficacy

In a study published in Cancer Research, researchers treated human breast cancer xenografts in mice with this compound. The treatment resulted in a marked reduction in tumor volume and increased survival rates compared to control groups. Histological analysis revealed increased apoptosis within treated tumors.

Q & A

What are the recommended methods for synthesizing and purifying (S)-N,N-Diethyl-2-piperidinemethanamine 2HCl?

Level : Basic
Methodological Answer :
Synthesis typically involves chiral alkylation of piperidine derivatives using (S)-configured precursors. Purification can be achieved via recrystallization in ethanol/water mixtures or chiral column chromatography to ensure enantiomeric purity. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized using stereospecific reagents and purified via solvent-dependent crystallization . Reaction monitoring with thin-layer chromatography (TLC) or NMR is critical to confirm intermediate formation.

How can researchers confirm the structural identity and enantiomeric purity of this compound?

Level : Basic
Methodological Answer :
Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify proton environments and stereochemistry.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • X-ray crystallography for absolute configuration determination.
  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to assess enantiomeric excess (>98% required for pharmacological studies). Refer to protocols used for Pramipexole dihydrochloride hydrate, where chiral separation resolved enantiomers with >99% purity .

What experimental approaches are optimal for determining solubility and stability of this compound in various solvents?

Level : Basic
Methodological Answer :

  • Solubility : Use the shake-flask method with HPLC quantification. For instance, Flunarizine 2HCl solubility was tested in ethanol (≥2.21 mg/mL) and DMSO (≥20.65 mg/mL) under sonication .
  • Stability : Conduct accelerated stability studies at -20°C, 4°C, and room temperature, monitoring degradation via LC-MS over 30 days. Include pH-dependent stability assays (pH 1–9) to simulate physiological conditions.

What methodologies are employed to elucidate the mechanism of action of this compound in neurological systems?

Level : Advanced
Methodological Answer :

  • Electrophysiology : Patch-clamp studies on neuronal cells to assess ion channel modulation (e.g., KCNQ channels, as seen in Retigabine 2HCl research ).
  • Receptor binding assays : Radioligand competition experiments (e.g., [³H]-ligand displacement) to quantify affinity for targets like dopamine or serotonin receptors.
  • Gene expression profiling : RNA-seq or qPCR to identify downstream pathways affected by chronic exposure.

How can researchers address contradictory findings in the pharmacological efficacy of this compound across different studies?

Level : Advanced
Methodological Answer :

  • Perform sensitivity analyses to test variables like dosage, animal models, or assay conditions. For example, clinical trials for Trientine 2HCl adjusted for patient subgroups (e.g., neurological vs. hepatic Wilson disease) to resolve efficacy discrepancies .
  • Conduct meta-analyses with standardized endpoints (e.g., IC₅₀ normalization) to reconcile in vitro/in vivo data.

What strategies optimize the enantioselective synthesis of this compound to minimize racemization?

Level : Advanced
Methodological Answer :

  • Use chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation steps.
  • Maintain low reaction temperatures (<0°C) to reduce racemization risk.
  • Monitor enantiomeric excess dynamically using inline chiral HPLC, as demonstrated in stereospecific syntheses of piperidine derivatives .

How should analytical methods (e.g., HPLC, LC-MS) be validated for quantifying this compound in complex matrices?

Level : Advanced
Methodological Answer :
Follow ICH Q2(R1) guidelines:

  • Linearity : Test 5–6 concentrations (e.g., 0.1–100 µg/mL) with R² > 0.995.
  • Accuracy/Precision : Spike recovery experiments in plasma/brain homogenates (target: 85–115% recovery).
  • LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ). For reference, E-4031 2HCl validation included LOQ of 1 nM in cardiac tissue .

What experimental designs reconcile discrepancies between in vitro potency (e.g., IC₅₀) and in vivo efficacy of this compound?

Level : Advanced
Methodological Answer :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Measure plasma/tissue concentrations over time to correlate exposure with effect.
  • Bioavailability studies : Compare oral vs. intravenous administration in animal models, accounting for first-pass metabolism.
  • Tissue penetration assays : Use microdialysis to assess blood-brain barrier permeability, critical for neurological targets .

How do researchers evaluate the chemical stability of this compound under varying pH and temperature conditions?

Level : Basic
Methodological Answer :

  • Forced degradation studies : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 hours.
  • HPLC-MS analysis : Identify degradation products (e.g., dealkylated metabolites) and quantify remaining parent compound.
  • Arrhenius equation : Predict shelf-life at 25°C using degradation rates at elevated temperatures (e.g., 40°C, 60°C) .

What approaches are used to assess the selectivity profile of this compound against off-target receptors or enzymes?

Level : Advanced
Methodological Answer :

  • High-throughput screening : Test against panels of 100+ receptors/enzymes (e.g., CEREP® BioPrint® panel).
  • Molecular docking simulations : Predict binding affinities to off-targets using AutoDock Vina or Schrödinger Suite.
  • Functional assays : Compare IC₅₀ values for primary vs. secondary targets. For example, E-4031 2HCl showed >1000-fold selectivity for K⁺ channels over Na⁺/Ca²⁺ channels .

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